molecular formula C9H11NO3 B13463371 4-Amino-5-methoxy-2-methylbenzoic acid

4-Amino-5-methoxy-2-methylbenzoic acid

Cat. No.: B13463371
M. Wt: 181.19 g/mol
InChI Key: JUHWENDHWLZJDN-UHFFFAOYSA-N
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Description

4-Amino-5-methoxy-2-methylbenzoic acid is an aromatic compound with a complex structure that includes an amino group, a methoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methoxy-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 5-methoxy-2-methylbenzoic acid followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 5-nitro-2-methoxybenzoic acid using a palladium catalyst under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methoxy-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-5-methoxy-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The carboxylic acid group can participate in ionic interactions with positively charged sites on proteins .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylbenzoic acid: Similar structure but lacks the methoxy group.

    5-Amino-2-methylbenzoic acid: Similar structure but the amino group is positioned differently.

    4-Methoxy-2-methylbenzoic acid: Similar structure but lacks the amino group.

Uniqueness

4-Amino-5-methoxy-2-methylbenzoic acid is unique due to the presence of both an amino group and a methoxy group on the aromatic ring.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

4-amino-5-methoxy-2-methylbenzoic acid

InChI

InChI=1S/C9H11NO3/c1-5-3-7(10)8(13-2)4-6(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

JUHWENDHWLZJDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)OC)N

Origin of Product

United States

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